Regioisomeric Purity: Single Positional Isomer vs. Mixed Isomer Batches
The target compound is the defined 6-bromo-3-(3-chlorophenyl) regioisomer (CAS 1418143-39-1). The closest positional isomer, 7-bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019918-47-8), differs in both bromine position (C6 vs. C7) and chlorine position on the phenyl ring (meta vs. ortho). Vendor-specified purity for the target compound is 98% (Leyan) and 95% (Chemenu) , confirming single-isomer identity. In contrast, generic triazolopyridine building blocks may contain regioisomeric mixtures unless specifically certified.
| Evidence Dimension | Purity and regioisomeric identity |
|---|---|
| Target Compound Data | 98% purity, single regioisomer (CAS 1418143-39-1, 6-bromo, 3-(3-chlorophenyl)) |
| Comparator Or Baseline | 7-bromo-3-(2-chlorophenyl) isomer (CAS 1019918-47-8), 95% purity; potential mixed-isomer batches if not specified |
| Quantified Difference | Minimum 3% purity advantage over listed 95% isomer; definitive regioisomeric identity eliminates confounding biological or reactivity data arising from positional isomer contamination |
| Conditions | Vendor certificate of analysis (Leyan catalog 1807135, Chemenu catalog CM173113) |
Why This Matters
For SAR studies and cross-coupling applications, even 5% contamination with a positional isomer can produce misleading structure–activity relationships and irreproducible synthetic yields.
